molecular formula C9H8BrNO4 B2379669 Methyl 4-bromo-2-methyl-3-nitrobenzoate CAS No. 951016-29-8

Methyl 4-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B2379669
CAS No.: 951016-29-8
M. Wt: 274.07
InChI Key: SFOUMZZLBCFDEN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-3-nitrobenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-methyl-3-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of functional materials with specific properties.

    Biological Studies: As a probe to study enzyme activities and biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-3-nitrobenzoate depends on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-nitrobenzoate: Similar structure but with different positioning of the nitro group.

    Methyl 2-bromo-4-nitrobenzoate: Another isomer with different substitution pattern.

    Methyl 4-bromo-3-cyanobenzoate: Contains a cyano group instead of a nitro group

Uniqueness

Methyl 4-bromo-2-methyl-3-nitrobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and functional materials .

Properties

IUPAC Name

methyl 4-bromo-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOUMZZLBCFDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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